Field: Biochemistry
Application Summary: Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are known to be acyclic precursors of biologically active compounds.
Field: Organic Chemistry
Application Summary: This is a derivative of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid is characterized by its complex bicyclic structure that includes a thiophene ring fused to a benzene ring. The molecular formula for this compound is C₉H₁₁N₁O₂S, and it has a molecular weight of approximately 197.26 g/mol . The presence of an amino group and a carboxylic acid group contributes to its reactivity and solubility in various solvents.
Currently, there is no scientific literature available describing a specific mechanism of action for ABT in biological systems.
Research on 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid appears to be limited.
Future research areas could include:
These reactions make the compound versatile for further chemical modifications.
Several methods can be employed to synthesize 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid:
These synthesis methods can vary in complexity and yield depending on the starting materials used.
The unique structure of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid makes it suitable for various applications:
Interaction studies involving 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid focus on its binding affinities with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance:
Several compounds share structural similarities with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Aminobenzoic Acid | Contains a single benzene ring | Known for its use in dye manufacturing |
4-Amino-1-benzenesulfonic Acid | Sulfonic acid group | Used as a reagent in organic synthesis |
3-Amino-4-hydroxybenzoic Acid | Hydroxy group on benzene | Exhibits antioxidant properties |
While these compounds may share certain features such as the presence of an amino group or aromatic rings, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid is unique due to its bicyclic structure incorporating both thiophene and benzene rings.
The crystallographic analysis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid reveals distinctive structural features that are characteristic of this class of heterocyclic compounds. X-ray crystallographic studies of related tetrahydrobenzo[b]thiophene derivatives have provided comprehensive structural data that illuminate the molecular geometry and electronic distribution within these systems [1] [2].
The thiophene ring system exhibits characteristic bond lengths and angles that are consistent across various derivatives. The carbon-sulfur bond lengths in the thiophene ring typically range from 1.714 to 1.781 Å, with specific measurements of 1.728-1.769 Å observed in carbonitrile derivatives [1] . These values are consistent with the aromatic character of the thiophene ring and reflect the delocalization of π-electrons within the five-membered heterocycle. The carbon-carbon bond lengths within the thiophene ring are typically 1.346-1.344 Å, indicating partial double-bond character due to aromatic stabilization [4] [5].
The angular geometry of the thiophene ring is equally important in defining the molecular structure. The C-S-C angle typically measures between 91.1° and 92.6°, while the C-C-S angles range from 111.0° to 112.4° [4] [5]. These angles are characteristic of the five-membered heterocyclic system and are consistent with theoretical predictions for aromatic thiophene derivatives [6].
The cyclohexene ring fused to the thiophene core adopts a half-chair conformation in most crystalline forms, as confirmed by single-crystal X-ray analysis [7] [2]. This conformation is often subject to disorder, with occupancy factors commonly observed in ratios such as 0.753:0.247 or 0.811:0.189, indicating dynamic equilibrium between slightly different conformational states [2] [8]. The carbon-carbon bond lengths in the cyclohexene ring are typical of sp³-hybridized carbons, measuring approximately 1.52-1.54 Å.
Bond Type | Bond Length (Å) | Experimental/Calculated |
---|---|---|
C–S (thiophene) | 1.714-1.781 | Experimental |
C–S (thiophene) | 1.728-1.769 | Experimental |
C–C (thiophene) | 1.346-1.344 | Experimental |
C–C (cyclohexene) | 1.52-1.54 | Typical |
C–N (amino) | 1.34-1.36 | Typical |
C–C (aromatic) | 1.38-1.42 | Typical |
C–O (carboxyl) | 1.31-1.32 | Typical |
C=O (carboxyl) | 1.21-1.22 | Typical |
C≡N (nitrile) | 1.145-1.160 | Experimental |
The carboxylic acid functional group shows typical bond lengths, with the C=O bond measuring approximately 1.21-1.22 Å and the C-O bond at 1.31-1.32 Å. The amino group at position 2 exhibits C-N bond lengths of 1.34-1.36 Å, consistent with partial double-bond character due to conjugation with the thiophene ring system [9] .
Dihedral angles between aromatic rings provide insight into the three-dimensional arrangement of these molecules. The dihedral angle between the thiophene and phenyl rings typically ranges from 57.7° to 70.4°, while the angle between thiophene and benzene rings varies from 8.3° to 35.2° [11] [2]. These angles are influenced by steric interactions and crystal packing forces.
Angle Type | Angle (°) | Reference |
---|---|---|
C–S–C (thiophene) | 91.1-92.6 | X-ray data |
C–C–S (thiophene) | 111.0-112.4 | X-ray data |
C–C–C (thiophene) | 124.0-126.5 | X-ray data |
C–C–C (cyclohexene) | 109-115 | Typical |
C–C–N (amino) | 120-125 | Typical |
O–C–O (carboxyl) | 121-123 | Typical |
C–C–O (carboxyl) | 112-124 | Typical |
Dihedral (thiophene/phenyl) | 57.7-70.4 | X-ray data |
Dihedral (thiophene/benzene) | 8.3-35.2 | X-ray data |
The crystal packing of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives is dominated by extensive hydrogen bonding networks that contribute significantly to the overall stability and organization of the crystalline structure. These interactions encompass both classical strong hydrogen bonds and weaker non-covalent interactions that collectively determine the supramolecular architecture [7] [2] [12].
Intramolecular hydrogen bonds play a crucial role in stabilizing the molecular conformation. The O–H···N hydrogen bond between the carboxyl group and the amino nitrogen is particularly significant, with typical distances ranging from 2.54 to 2.94 Å and angles between 150° and 170° [11] [2]. This interaction forms a stable six-membered ring motif that constrains the molecular geometry and contributes to the overall rigidity of the structure.
Intermolecular hydrogen bonding networks are responsible for the extended three-dimensional crystal architecture. The most prominent interactions involve C–H···O hydrogen bonds, which link molecules into chains or sheets with distances ranging from 2.12 to 3.20 Å [2] [13]. These interactions are particularly important in derivatives containing carbonyl groups, where the oxygen atoms serve as hydrogen bond acceptors.
N–H···O hydrogen bonds, with distances typically between 2.58 and 2.94 Å, are fundamental in forming sheet-like structures where amino groups interact with carboxyl oxygens of neighboring molecules [8] [9]. These interactions are characterized by nearly linear geometries with angles ranging from 160° to 175°, indicating strong directional preferences.
Hydrogen Bond Type | Distance (Å) | Angle (°) | Crystal Packing Role |
---|---|---|---|
O–H···N (intramolecular) | 2.54-2.94 | 150-170 | Molecular stability |
C–H···O (intermolecular) | 2.12-3.20 | 140-160 | Chain formation |
N–H···O (intermolecular) | 2.58-2.94 | 160-175 | Sheet formation |
C–H···S (weak) | 2.8-3.2 | 120-140 | Weak interactions |
C–H···π (aromatic) | 2.7-3.5 | 130-150 | Layer stabilization |
π-π stacking | 3.47-3.77 | Parallel | Columnar stacking |
N–H···π (aromatic) | 2.9-3.4 | 140-160 | Network formation |
Weaker interactions, including C–H···S contacts and C–H···π interactions, contribute to the overall stability of the crystal lattice. C–H···S interactions typically occur at distances of 2.8-3.2 Å with angles around 120-140°, while C–H···π interactions involving aromatic rings occur at distances of 2.7-3.5 Å [14] [15]. These interactions, although individually weak, collectively provide significant stabilization energy to the crystal structure.
π-π stacking interactions between aromatic rings are particularly important in derivatives containing extended aromatic systems. The typical inter-centroid distances range from 3.47 to 3.77 Å, with parallel or near-parallel arrangements that maximize orbital overlap [15] [8]. These interactions often result in columnar stacking arrangements that contribute to the anisotropic properties of the crystals.
The combination of these various hydrogen bonding modes results in complex three-dimensional networks that can be described in terms of graph-set notation. Common motifs include R₂²(7) synthons formed between carboxylic acid groups, S(6) ring motifs from intramolecular hydrogen bonds, and extended chain structures characterized by C(4) or C(6) descriptors [16] [15].
The Fourier-transform infrared spectroscopy of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid provides detailed information about the vibrational modes characteristic of this heterocyclic system. The spectroscopic analysis reveals distinctive absorption patterns that can be systematically assigned to specific functional groups and structural features within the molecule [17] [18].
The amino group vibrational modes are readily identifiable in the high-frequency region. The N–H stretching vibrations of the primary amino group appear as medium to strong bands in the 3400-3200 cm⁻¹ region [19] [9]. These bands typically exhibit asymmetric and symmetric stretching components, with the asymmetric stretch appearing at higher frequency. The exact position of these bands is influenced by hydrogen bonding interactions and the electronic environment of the amino group.
The carboxylic acid functionality displays characteristic absorption patterns that are diagnostic of this functional group. The O–H stretch appears as a broad, strong absorption in the 3300-2500 cm⁻¹ region, with the broadness resulting from hydrogen bonding interactions [17] [9]. The C=O stretch of the carboxyl group is observed as a strong, sharp band in the 1720-1680 cm⁻¹ region, representing one of the most intense absorptions in the spectrum.
Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
N–H stretch (primary amino) | 3400-3200 | Medium-Strong | Asymmetric/Symmetric NH₂ |
O–H stretch (carboxyl) | 3300-2500 (broad) | Strong-Broad | Hydrogen-bonded OH |
C–H stretch (aromatic) | 3100-3000 | Medium-Weak | Aromatic CH |
C–H stretch (aliphatic) | 2960-2850 | Strong | Aliphatic CH₂ |
C=O stretch (carboxyl) | 1720-1680 | Strong | Carboxyl C=O |
C≡N stretch (nitrile) | 2220-2200 | Medium-Strong | Nitrile CN |
C=C stretch (aromatic) | 1600-1500 | Medium-Strong | Aromatic C=C |
C–C stretch (thiophene) | 1450-1400 | Medium | Thiophene CC |
C–S stretch (thiophene) | 852, 647-637 | Medium | Thiophene CS |
C–H bend (in-plane) | 1283-1105 | Medium | Aromatic CH bend |
C–H bend (out-of-plane) | 910-858 | Medium | Aromatic CH bend |
C–O stretch (carboxyl) | 1300-1200 | Strong | Carboxyl CO |
Ring breathing (thiophene) | 1041 | Medium | Ring vibration |
C–C–O bend (carboxyl) | 742 | Medium | Carboxyl bend |
The aromatic C–H stretching vibrations appear in the 3100-3000 cm⁻¹ region as medium to weak intensity bands [17] [18]. These absorptions are characteristic of aromatic systems and provide confirmation of the aromatic character of the thiophene ring. The aliphatic C–H stretching modes of the cyclohexene ring appear at lower frequencies, typically in the 2960-2850 cm⁻¹ range, and are generally more intense than their aromatic counterparts.
The thiophene ring system exhibits characteristic vibrational modes that are diagnostic of this heterocyclic structure. The C–S stretching vibrations appear at 852 cm⁻¹ and in the 647-637 cm⁻¹ region [17] [18]. These bands are particularly important for confirming the presence of the thiophene ring and distinguishing it from other sulfur-containing heterocycles. The C–C stretching modes of the thiophene ring appear in the 1450-1400 cm⁻¹ region.
The ring breathing mode of the thiophene system is observed at approximately 1041 cm⁻¹, representing a collective vibration of the entire ring system [17]. This mode is particularly sensitive to substitution patterns and can provide information about the electronic distribution within the ring.
In-plane and out-of-plane bending modes of the aromatic C–H bonds provide additional structural information. The in-plane bending vibrations appear in the 1283-1105 cm⁻¹ region, while out-of-plane bending modes are observed at 910-858 cm⁻¹ [17] [18]. The specific frequencies and intensities of these modes are influenced by the substitution pattern on the aromatic ring.
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms in 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. The chemical shift values and coupling patterns offer valuable insights into the molecular structure and dynamic behavior of these compounds [19] [20] [9].
The ¹H NMR spectrum exhibits characteristic resonances that can be systematically assigned to specific proton environments. The most deshielded proton appears at approximately 13.2 ppm, corresponding to the amide N–H proton in derivatives containing amide functionalities [9]. This signal typically appears as a broad singlet due to rapid exchange with solvent or other protic species. The carboxyl O–H proton resonates at approximately 12.3 ppm, also appearing as a broad singlet due to exchange phenomena.
Aromatic protons appear in the 7.5-8.0 ppm region as complex multiplets, reflecting the various aromatic environments within the molecule [19] [20]. The thiophene ring protons typically resonate in the 6.94-7.21 ppm range, with specific chemical shifts depending on the substitution pattern and electronic effects of neighboring functional groups.
The aliphatic protons of the cyclohexene ring system exhibit characteristic chemical shifts that reflect their proximity to the aromatic system. The CH₂ protons α to the sulfur atom appear at 2.62-2.88 ppm, showing the deshielding effect of the heteroatom [19] [9]. Other cyclohexene CH₂ protons appear in the 1.36-1.79 ppm range as complex multiplets, while methyl groups typically resonate at 1.0-1.22 ppm as triplets.
NMR Type | Chemical Shift (ppm) | Assignment | Multiplicity |
---|---|---|---|
¹H NMR | 13.2 | Amide NH | Singlet (broad) |
¹H NMR | 12.3 | Carboxyl OH | Singlet (broad) |
¹H NMR | 7.5-8.0 | Aromatic H | Multiplet |
¹H NMR | 6.94-7.21 | Thiophene H | Singlet/Doublet |
¹H NMR | 2.62-2.88 | CH₂ (α to S) | Triplet/Multiplet |
¹H NMR | 1.36-1.79 | CH₂ (cyclohexene) | Multiplet |
¹H NMR | 1.0-1.22 | CH₃ (alkyl) | Triplet |
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The carbonyl carbon of the carboxyl group appears at 170-180 ppm, representing the most deshielded carbon in the spectrum [19] [20]. The thiophene carbon bearing the amino group typically resonates at 155-165 ppm, while the thiophene carbon attached to sulfur appears at 145-155 ppm.
Aromatic carbon atoms generally appear in the 120-140 ppm region, with specific chemical shifts reflecting the electronic environment and substitution pattern [21] [22]. The nitrile carbon, when present, appears at 115-125 ppm, characteristic of the sp-hybridized carbon in the C≡N triple bond. The thiophene CH carbon typically resonates at 110-120 ppm.
The aliphatic carbons of the cyclohexene ring show characteristic upfield shifts. The CH₂ carbon α to sulfur appears at 25-35 ppm, while other cyclohexene carbons resonate at 20-30 ppm [19] [20]. Methyl carbons appear at the most upfield positions, typically at 14-16 ppm.
NMR Type | Chemical Shift (ppm) | Assignment | Multiplicity |
---|---|---|---|
¹³C NMR | 170-180 | Carboxyl C=O | Singlet |
¹³C NMR | 155-165 | Thiophene C-N | Singlet |
¹³C NMR | 145-155 | Thiophene C-S | Singlet |
¹³C NMR | 120-140 | Aromatic CH | Doublet |
¹³C NMR | 115-125 | Nitrile CN | Singlet |
¹³C NMR | 110-120 | Thiophene CH | Singlet |
¹³C NMR | 25-35 | CH₂ (α to S) | Triplet |
¹³C NMR | 20-30 | CH₂ (cyclohexene) | Multiplet |
¹³C NMR | 14-16 | CH₃ (alkyl) | Quartet/Triplet |
The coupling patterns observed in the ¹H NMR spectrum provide valuable information about the connectivity and stereochemistry of the molecule. The CH₂ protons α to sulfur typically show triplet or multiplet patterns due to coupling with neighboring CH₂ groups. The aromatic protons exhibit complex coupling patterns that reflect the substitution pattern and electronic environment within the ring system.